Mipafox

説明

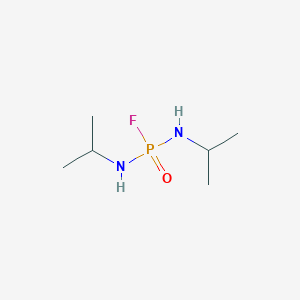

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[fluoro-(propan-2-ylamino)phosphoryl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16FN2OP/c1-5(2)8-11(7,10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSHUBFBCPGQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NP(=O)(NC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16FN2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042160 | |

| Record name | Mipafox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless crystals; [HSDB] | |

| Record name | Mipafox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

125 °C | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in polar organic solvents and slightly soluble in petroleum ether., In water, 80,000 mg/L at 25 °C | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 at 25 °C | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.001 [mmHg], 0.001 mm Hg at 15 °C | |

| Record name | Mipafox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Main impurities of commercial product are hydrolytic products & the Isopropylamide of orthophosphoric acid... | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from petroleum ether | |

CAS No. |

371-86-8 | |

| Record name | Mipafox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mipafox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIPAFOX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mipafox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mipafox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIPAFOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJP5H3YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

65 °C | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Irreversible Inhibition of Acetylcholinesterase by Mipafox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mipafox, an organophosphorus compound, is a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This document provides an in-depth technical overview of the mechanism of action of this compound on acetylcholinesterase. It details the molecular interactions, the process of enzyme inhibition, the subsequent "aging" phenomenon, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on inhibition and kinetic constants are presented, and key pathways are visualized to facilitate a comprehensive understanding for researchers in neurotoxicology and drug development.

Introduction

Organophosphorus compounds (OPs) represent a class of chemicals widely used as pesticides and developed as nerve agents for chemical warfare.[1] Their primary mechanism of toxicity in humans and insects is the inhibition of acetylcholinesterase (AChE).[1][2] this compound (N,N'-Diisopropylphosphorodiamidic fluoride) is a highly toxic organophosphate that serves as a classic example of an irreversible AChE inhibitor.[3] Understanding the precise mechanism by which this compound inactivates AChE is crucial for the development of effective antidotes and for assessing its neurotoxic potential. This guide synthesizes current knowledge on the molecular interactions between this compound and AChE.

Mechanism of Action: Phosphorylation of the Active Site

The canonical mechanism of AChE inhibition by organophosphates like this compound involves the covalent modification of the enzyme's active site.[4][5] The active site of AChE contains a catalytic triad (B1167595) of amino acid residues: Serine, Histidine, and Glutamate.[4]

The process of inhibition unfolds in two main steps:

-

Formation of a Michaelis-like Complex: this compound initially binds to the active site of AChE, forming a non-covalent complex.

-

Phosphorylation: The hydroxyl group of the active site serine residue acts as a nucleophile, attacking the phosphorus atom of this compound. This results in the formation of a stable, covalent phosphoserine bond and the displacement of the fluoride (B91410) leaving group.[6][7] This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[1]

The accumulation of acetylcholine in the synaptic cleft leads to hyperstimulation of cholinergic receptors, resulting in a range of toxic effects, from muscle twitching and respiratory distress to seizures and death.[1][8]

The "Aging" Phenomenon: An Irreversible State

A critical aspect of the toxicity of many organophosphates, including this compound, is the subsequent "aging" of the phosphorylated AChE.[9][10] Aging is a time-dependent process that further modifies the phosphoserine adduct, rendering the enzyme resistant to reactivation by standard oxime antidotes.[10][11]

The mechanism of aging for this compound-inhibited AChE is a subject of ongoing research with some conflicting findings.

-

Classical Aging Pathway (Dealkylation): The traditional view of aging involves the cleavage of an alkyl or alkoxy group from the phosphorus atom of the inhibitor.[6][7] This dealkylation leaves a negatively charged oxygen atom on the phosphorus, which is thought to stabilize the enzyme-inhibitor complex through electrostatic interactions, preventing reactivation.[10][11]

-

Alternative Aging Pathways for this compound:

-

Displacement of Both Isopropylamine (B41738) Groups: Some mass spectrometry studies have indicated that the aging of this compound-inhibited human AChE proceeds through an unconventional pathway involving the displacement of both isopropylamine groups, resulting in a phosphate (B84403) adduct.[8][12] The mass shift observed in these studies corresponds to a phosphate adduct rather than the expected monoisopropylphosphoryl species.[8][12]

-

No Aging Observed: Conversely, other kinetic and mass spectrometry studies have reported that the this compound-AChE conjugate does not undergo aging and remains as a non-aged, non-reactivatable complex.[13][14] These studies suggest a high energy demand for dealkylation, making aging unlikely.[13]

-

It is important to note that this compound also inhibits Neuropathy Target Esterase (NTE), and the aging of the this compound-NTE complex is considered a key event in the initiation of organophosphorus-induced delayed neuropathy (OPIDN).[15][16] For NTE, the aging process is proposed to occur via a reversible proton loss rather than the classical side-group loss.[15][17]

Quantitative Data on this compound Inhibition

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). While specific IC50 values for this compound against AChE are not consistently reported across the literature, related kinetic data and inhibition percentages from various studies are summarized below.

| Enzyme Source | Inhibitor | Parameter | Value | Reference |

| Porcine Heart Muscle | This compound | Pre-incubation Concentration for BChE inhibition | 7 µM | [18] |

| Porcine Heart Muscle | This compound | Pre-incubation Concentration for AChE inhibition | 0.8 mM | [18] |

| Hen Brain Microsomal NTE | This compound | Bimolecular rate, phosphorylation, and affinity constants | Determined (specific values not in abstract) | [9] |

| Rat Soleus Muscle | This compound | AChE Activity Inhibition | 65% | [9] |

| Rat EDL Muscle | This compound | AChE Activity Inhibition | 76% | [9] |

| Bovine Chromaffin Cells | This compound | NTE Activity immediately after 25µM treatment for 60 min | 3% of control | [19] |

| Human Butyrylcholinesterase (BChE) | This compound | k_i | (1.28 +/- 0.053) x 10^6 M^-1 min^-1 | [20] |

| Human Butyrylcholinesterase (BChE) | This compound | k_3 (reactivation rate constant) | 0.00415 +/- 0.00027 min^-1 | [20] |

| Human Butyrylcholinesterase (BChE) | This compound | k_4 (aging rate constant) | 0.00849 +/- 0.00099 min^-1 | [20] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely used method to determine AChE activity and inhibition is the colorimetric assay developed by Ellman.[21]

Principle: This assay measures the product of the enzymatic reaction, thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 405-412 nm.[21] A decrease in the rate of color formation in the presence of an inhibitor indicates AChE inhibition.

Materials and Reagents:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Buffer solution (e.g., Tris-HCl or Phosphate buffer, pH 8.0)

-

Test compound (this compound)

-

Microplate reader

Procedure (96-well plate format):

-

Plate Setup:

-

Blank: Buffer solution.

-

Control (100% activity): Buffer, AChE solution, and the solvent for the test compound.

-

Test Compound: Buffer, AChE solution, and the test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add DTNB solution followed by ATCI solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (velocity) for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control rate. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21][22]

Mass Spectrometry for Aging Studies

Mass spectrometry is a powerful technique to study the covalent modifications of proteins, including the phosphorylation and aging of AChE.

Principle: This method involves the analysis of the mass of the active site peptide of AChE after inhibition and aging. The mass of the peptide will increase upon phosphorylation by this compound. Any subsequent aging process, such as dealkylation or loss of side groups, will result in a predictable change in the mass of the adducted peptide.

General Workflow:

-

Inhibition and Aging: Incubate purified AChE with this compound for a sufficient time to allow for both inhibition and aging to occur.

-

Proteolytic Digestion: Digest the inhibited and aged AChE with a protease, such as trypsin, to generate smaller peptides.

-

Mass Spectrometric Analysis: Analyze the resulting peptide mixture using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[13]

-

Data Interpretation: Identify the active site peptide and determine its mass. A mass shift corresponding to the this compound adduct (minus the leaving group) confirms phosphorylation. Further mass shifts can elucidate the aging mechanism (e.g., a shift of -80.7 Da for the loss of both isopropylamine groups).[12]

Visualizations

Signaling Pathway of AChE Inhibition by this compound

Caption: this compound inhibits AChE, leading to acetylcholine accumulation and cholinergic crisis.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for determining the IC50 of this compound using an AChE inhibition assay.

Logical Relationship of this compound-Induced Enzyme States

Caption: States of acetylcholinesterase following interaction with this compound.

Conclusion

This compound serves as a quintessential example of an organophosphorus compound that exerts its toxicity through the irreversible inhibition of acetylcholinesterase. The mechanism involves the phosphorylation of the active site serine, leading to enzyme inactivation. The subsequent aging process, which renders the enzyme resistant to reactivation, is a complex phenomenon with evidence supporting multiple potential pathways for this compound-inhibited AChE. A thorough understanding of these molecular events, aided by the experimental protocols and quantitative data presented herein, is fundamental for the development of novel therapeutic strategies against organophosphate poisoning and for advancing the field of neurotoxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Buy this compound | 371-86-8 [smolecule.com]

- 9. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aging of this compound-inhibited human acetylcholinesterase proceeds by displacement of both isopropylamine groups to yield a phosphate adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resolving pathways of interaction of this compound and a sarin-analog with human acetylcholinesterase by kinetics, mass spectrometry and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The this compound-inhibited catalytic domain of human neuropathy target esterase ages by reversible proton loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The correlation between neurotoxic esterase inhibition and this compound-induced neuropathic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Recovery of neuropathy target esterase activity after inhibition with this compound and O-hexyl O-2,5-dichlorophenyl phosphoramidate in bovine chromaffin cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of aging of this compound-inhibited butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

Mipafox: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mipafox, an organophosphate insecticide, is a potent and irreversible inhibitor of acetylcholinesterase (AChE) and neuropathy target esterase (NTE). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its mechanism of action, toxicological profile, and the signaling pathways it perturbs. Furthermore, this document outlines key experimental protocols for the synthesis, enzymatic inhibition assays, and toxicological evaluation of this compound, offering a valuable resource for researchers in toxicology, neurobiology, and drug development.

Chemical and Physical Properties

This compound, systematically named N,N′-Di(propan-2-yl)phosphorodiamidic fluoride, is a crystalline solid.[1] Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N,N′-Di(propan-2-yl)phosphorodiamidic fluoride | [1] |

| Synonyms | Isopestox, Pestox XV, N,N'-Diisopropylphosphorodiamidic fluoride | [1] |

| CAS Number | 371-86-8 | [1] |

| Molecular Formula | C6H16FN2OP | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Odorless crystals | [2] |

| Melting Point | 65 °C | [1] |

| Boiling Point | 125 °C | [1] |

| Solubility in Water | 80 g/L | [1] |

| Density | 1.2 g/cm³ | [1] |

| Vapor Pressure | 0.001 mmHg | [2] |

Mechanism of Action

This compound exerts its biological effects primarily through the irreversible inhibition of two key enzymes: acetylcholinesterase (AChE) and neuropathy target esterase (NTE).[3]

Acetylcholinesterase (AChE) Inhibition

As an organophosphate, this compound acts as a potent inhibitor of AChE. This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a process essential for terminating nerve impulses. This compound phosphorylates a serine residue in the active site of AChE, forming a stable covalent bond. This inactivation of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent acute toxic effects.[3] The process of "aging" of the inhibited enzyme, which involves the dealkylation of the phosphoryl-enzyme complex, renders the inhibition irreversible and resistant to reactivation by standard oxime antidotes.[3]

References

- 1. scribd.com [scribd.com]

- 2. Effects of this compound, paraoxon, chlorpyrifos and its metabolite chlorpyrifos-oxon on the expression of biomarker genes of differentiation in D3 mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Historical Context of Mipafox: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipafox, chemically known as N,N'-diisopropylphosphorodiamidic fluoride, is an organophosphate compound developed in the 1950s.[1] Initially investigated for its potent insecticidal properties, its trajectory serves as a critical case study in the balance between efficacy and toxicity in pesticide development. This technical guide provides a comprehensive historical and technical overview of this compound, detailing its mechanism of action, toxicological profile, and the experimental methodologies used to characterize it. Its story is intrinsically linked to the broader history of organophosphate insecticides, which emerged from early 20th-century chemical warfare research into a dominant class of agricultural pest control agents.[2][3]

Development and Withdrawal

Developed in the post-World War II era of burgeoning synthetic insecticide research, this compound showed promise as a selective and systemic insecticide and acaricide, effective against pests such as aphids and mites on crops like cereals.[1][4] However, reports of severe neurotoxicity in humans, including cases of paralysis in manufacturing workers, led to its rapid withdrawal from the market, rendering it an obsolete pesticide.[5][6] This pivotal event underscored the profound and often delayed neurological dangers associated with certain organophosphates.

Mechanism of Action: A Dual Target Inhibitor

This compound exerts its biological effects primarily through the irreversible inhibition of two key enzymes: Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE).[7][8]

Acetylcholinesterase (AChE) Inhibition:

Like other organophosphates, this compound is a potent inhibitor of AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.[1][7] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and the characteristic signs of acute cholinergic toxicity.[4] this compound forms a covalent bond with the serine residue in the active site of AChE, rendering the enzyme non-functional.[7] This inhibition is particularly tenacious, as this compound-inhibited AChE is resistant to reactivation by standard oxime antidotes.[1]

Neuropathy Target Esterase (NTE) Inhibition and Organophosphate-Induced Delayed Neuropathy (OPIDN):

The most significant toxicological feature of this compound is its ability to induce Organophosphate-Induced Delayed Neuropathy (OPIDN), a severe and often irreversible neurological condition characterized by paralysis and axonal degeneration.[5][6] This delayed neurotoxicity is initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).[9] For OPIDN to occur, a substantial portion of NTE must be inhibited, followed by a conformational change in the enzyme known as aging.[9]

Quantitative Toxicological and Kinetic Data

The following tables summarize the available quantitative data on the toxicity and enzyme inhibition kinetics of this compound.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference(s) |

| Human | Oral (probable) | 50-500 mg/kg | [3][8] |

| Guinea Pig | Oral | 80 mg/kg | [8] |

| Rabbit | Oral | 100 mg/kg | [8] |

| Mouse | Intraperitoneal | 14 mg/kg | [8] |

No specific LD50 data for houseflies (Musca domestica) or various aphid species were found in the available literature.

Table 2: Enzyme Inhibition Kinetics of this compound

| Enzyme | Source | Kinetic Parameter | Value | Reference(s) |

| Acetylcholinesterase (AChE) | Hen Brain Microsomes | kᵢ (µM⁻¹ min⁻¹) | 0.00429 ± 0.00001 | [2][5] |

| Neuropathy Target Esterase (NTE) | Hen Brain Microsomes | kᵢ (µM⁻¹ min⁻¹) | 0.00498 ± 0.00006 | [2][5] |

| Neuropathy Target Esterase (NTE) | Hen Brain Microsomes | Kₐ (M) | 6.72 x 10⁻⁵ | [10] |

| Neuropathy Target Esterase (NTE) | Hen Brain Microsomes | kₚ (min⁻¹) | 3.23 | [10] |

| Butyrylcholinesterase (BChE) | Not Specified | kᵢ (M⁻¹ min⁻¹) | (1.28 ± 0.053) x 10⁶ | [1] |

| Butyrylcholinesterase (BChE) | Not Specified | k₃ (spontaneous reactivation rate, min⁻¹) | 0.00415 ± 0.00027 | [1] |

| Butyrylcholinesterase (BChE) | Not Specified | k₄ (aging rate, min⁻¹) | 0.00849 ± 0.00099 | [1] |

kᵢ: bimolecular inhibition constant; Kₐ: affinity constant; kₚ: phosphorylation rate constant.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Protocol 1: Assay for Acetylcholinesterase (AChE) Activity (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE activity.

Materials:

-

0.1 M Phosphate (B84403) Buffer, pH 8.0

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

-

14 mM acetylthiocholine (B1193921) iodide (ATCI) solution in deionized water

-

AChE solution (e.g., from hen brain microsomes)

-

Test compound (this compound) solution

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare all solutions fresh daily and keep on ice.

-

Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution at various concentrations.

-

-

Pre-incubation: Mix the contents of each well gently and incubate the plate for 10 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. The final volume in each well should be 180 µL.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.

-

Protocol 2: Assay for Neuropathy Target Esterase (NTE) Activity

This assay is used to determine the potential of a compound to cause OPIDN.

Materials:

-

Tissue homogenate (e.g., hen brain)

-

Paraoxon (B1678428) solution (a non-neuropathic OP inhibitor)

-

This compound solution (a neuropathic OP inhibitor)

-

Phenyl valerate (B167501) (substrate)

-

Buffer solution (e.g., Tris buffer, pH 8.0)

-

4-aminoantipyrine (B1666024) solution

-

Potassium ferricyanide (B76249) solution

-

Spectrophotometer

Procedure:

-

Tissue Preparation: Homogenize the tissue (e.g., hen brain) in a suitable buffer.

-

Differential Inhibition: Divide the homogenate into three sets of tubes:

-

Total Esterase Activity: Add buffer only.

-

Paraoxon-resistant Esterase Activity: Add a specific concentration of paraoxon (e.g., 40 µM) to inhibit non-NTE esterases.

-

This compound and Paraoxon-resistant Esterase Activity: Add the same concentration of paraoxon and a specific concentration of this compound (e.g., 50 µM).

-

-

Incubation with Inhibitors: Incubate all tubes for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 37°C).

-

Substrate Addition: Add phenyl valerate to all tubes to initiate the enzymatic reaction.

-

Incubation with Substrate: Incubate for a further defined period (e.g., 20 minutes) at the same temperature.

-

Color Development: Stop the reaction and develop the color by adding 4-aminoantipyrine and potassium ferricyanide. This reaction forms a chromophore with the phenol (B47542) produced from phenyl valerate hydrolysis.

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically around 490-510 nm).

-

Calculation of NTE Activity: NTE activity is calculated as the difference between the paraoxon-resistant activity and the this compound and paraoxon-resistant activity.

Protocol 3: Induction of Organophosphate-Induced Delayed Neuropathy (OPIDN) in Hens

The adult hen is the standard animal model for studying OPIDN.

Materials:

-

Adult hens (e.g., White Leghorn)

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Gavage needles or syringes

-

Clinical scoring sheet for ataxia

Procedure:

-

Acclimatization: House the hens in appropriate conditions and allow them to acclimatize for at least one week prior to the experiment.

-

Dosing: Administer a single dose of this compound. The specific dose should be determined from previous studies to be one that induces OPIDN without causing acute cholinergic mortality (e.g., a single oral dose). For some studies, daily subcutaneous injections for a period of days have been used (e.g., 10 mg/kg, sc, daily for 10 days).[3][11]

-

Clinical Observation: Observe the hens daily for at least 21 days for the onset and progression of clinical signs of OPIDN, which typically appear 8-14 days post-exposure.

-

Clinical Scoring: At regular intervals, score the degree of ataxia using a standardized scale.

-

Histopathology (Optional): At the end of the observation period, euthanize the hens. Perfuse and fix the nervous tissues (brain, spinal cord, peripheral nerves). Process the tissues for histopathological examination to look for characteristic axonal degeneration.

-

NTE Activity Measurement (Optional): At specified time points, a subset of animals can be euthanized to collect nervous tissue for the measurement of NTE activity to correlate with the clinical signs.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to this compound's mechanism of action and experimental evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Organophosphorus-induced delayed neuropathy: a simple and efficient therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biosensor assay of neuropathy target esterase in whole blood as a new approach to OPIDN risk assessment: review of progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Mipafox as a Tool for Studying Organophosphate-Induced Delayed Neuropathy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurodegenerative condition characterized by a distal axonopathy that manifests weeks after exposure to certain organophosphorus (OP) compounds. Mipafox, a potent organophosphate, has been instrumental as a research tool to elucidate the mechanisms underlying OPIDN. This technical guide provides a comprehensive overview of the use of this compound in studying this neuropathy, with a focus on its mechanism of action, experimental protocols, and key quantitative data. Detailed methodologies for critical experiments are provided, and signaling pathways and experimental workflows are visualized to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in neurotoxicology and drug development.

Introduction

Organophosphate-induced delayed neuropathy (OPIDN) is a debilitating neurological disorder resulting from exposure to specific organophosphorus (OP) compounds.[1][2] Unlike the acute cholinergic toxicity associated with many OPs, OPIDN has a characteristic delayed onset of 8 to 14 days.[1] The pathology involves the degeneration of long axons in both the central and peripheral nervous systems.[3] this compound (N,N'-diisopropylphosphorodiamidic fluoride) is a well-established organophosphate used to induce and study OPIDN in various experimental models.[3][4] Its high selectivity for Neuropathy Target Esterase (NTE), the primary target in OPIDN, makes it an invaluable tool for investigating the molecular and cellular events that lead to this delayed neurotoxicity.[3]

Mechanism of Action: The Role of Neuropathy Target Esterase (NTE)

The initiation of OPIDN is a two-step process involving the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[3][5][6]

-

Inhibition of NTE: this compound covalently phosphorylates the active site serine of NTE.[5] A critical threshold of NTE inhibition, generally greater than 70%, is required to trigger the neuropathic process.[6][7][8]

-

Aging of the Inhibited Enzyme: Following phosphorylation, the this compound-NTE complex undergoes a process called "aging." This involves the dealkylation of the phosphorodiamidyl group attached to the enzyme, resulting in a negatively charged adduct.[9][10] This aged, negatively charged enzyme is thought to initiate a cascade of events leading to axonal degeneration.[11] Interestingly, the aging of this compound-inhibited NTE is proposed to occur via reversible proton loss rather than the classical side-group loss seen with other organophosphates.[9][10]

The physiological function of NTE is believed to be involved in maintaining phosphatidylcholine homeostasis in cell membranes.[12][13] Its disruption by this compound is hypothesized to lead to aberrant cell signaling and ultimately, axonal damage.[13]

Signaling Pathway for this compound-Induced OPIDN Initiation

Caption: Initiation of OPIDN by this compound via NTE inhibition and aging.

Quantitative Data on this compound-Induced Neurotoxicity

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro this compound IC50 Values for Esterase Inhibition

| Enzyme | Species/System | IC50 Value | Reference |

| Neuropathy Target Esterase (NTE) | Hen Brain | ~10 µM | [14] |

| Neuropathy Target Esterase (NTE) | Rat Brain | 11.6 µM | [15] |

| Neuropathy Target Esterase (NTE) | SH-SY5Y Cells | Intermediate (vs. Methamidophos isoforms) | [16] |

| Acetylcholinesterase (AChE) | Hen Brain Microsomes | 0.00429 µM⁻¹min⁻¹ (kᵢ) | [15] |

| Neuropathy Target Esterase (NTE) | Hen Brain Microsomes | 0.00498 µM⁻¹min⁻¹ (kᵢ) | [15] |

Table 2: In Vivo this compound Dose-Response for NTE Inhibition and Neuropathy

| Species | Dose | Route | NTE Inhibition (Brain) | NTE Inhibition (Spinal Cord) | Neuropathic Outcome | Reference |

| Mice | 5, 10, 15 mg/kg | Subcutaneous | Dose-dependent | - | Not specified | [4] |

| Rats | ≤ 5 mg/kg | Intraperitoneal | ≤ 60% | ≤ 61% | 9% showed severe cord damage | [17] |

| Rats | ≥ 10 mg/kg | Intraperitoneal | ≥ 67% | ≥ 73% | 85% showed severe cord damage | [17] |

| Hens | 1.5 mg/kg | Oral | - | - | No observable neuropathy | [18] |

| Hens | 3 mg/kg | Oral | - | >75% (P-NTE & S-NTE) | Induced neuropathy | [18] |

Table 3: Time-Course of NTE Activity Recovery After this compound Exposure

| Cell Type | This compound Concentration | Exposure Duration | Time After Exposure | % NTE Activity Recovery | Reference |

| Bovine Chromaffin Cells | 25 µM | 60 min | 0 h | 3% of control | [12] |

| Bovine Chromaffin Cells | 25 µM | 60 min | 24 h | 33% of control | [12] |

| Bovine Chromaffin Cells | 25 µM | 60 min | 48 h | 42% of control | [12] |

| Bovine Chromaffin Cells | 25 µM | 60 min | 120 h | 111% of control | [12] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols for studying this compound-induced neurotoxicity.

Neuropathy Target Esterase (NTE) Assay

The NTE assay is fundamental for assessing the delayed neurotoxic potential of organophosphorus compounds.[19] It measures the portion of phenyl valerate (B167501) hydrolysis that is resistant to a non-neuropathic OP (e.g., paraoxon) but sensitive to a neuropathic OP (e.g., this compound).[19][20]

Principle: This differential assay quantifies NTE activity by measuring the hydrolysis of phenyl valerate. The assay distinguishes NTE from other esterases by using specific inhibitors.

Materials:

-

Tissue homogenate (e.g., hen brain, spinal cord, or platelets)

-

Tris buffer (50 mM, pH 8.0) containing 0.2 mM EDTA

-

Paraoxon (B1678428) solution (non-neuropathic inhibitor)

-

This compound solution (neuropathic inhibitor)

-

Phenyl valerate (substrate)

-

Potassium ferricyanide

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare tissue homogenates in Tris buffer.

-

Inhibition Steps:

-

Blank (Total paraoxon-resistant esterase activity): Incubate tissue homogenate with paraoxon (e.g., 40 µM) for 20 minutes at 37°C.

-

Test (Non-NTE paraoxon-resistant esterase activity): Incubate tissue homogenate with paraoxon (e.g., 40 µM) for 20 minutes, followed by incubation with this compound (e.g., 50 µM) for another 20 minutes at 37°C.[14]

-

-

Substrate Hydrolysis: Add phenyl valerate to both blank and test samples and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Color Development: Stop the reaction and develop color by adding 4-aminoantipyrine and potassium ferricyanide. SDS is often included to enhance color stability and shift the absorbance maximum.[19]

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm with SDS).[19]

-

Calculation: NTE activity is calculated as the difference between the phenyl valerate hydrolysis in the blank and the test samples.

In Vivo Model: Induction of OPIDN in Adult Hens

The adult hen is the preferred animal model for OPIDN studies due to its high sensitivity and clear clinical presentation.[3]

Procedure:

-

Dosing: Administer this compound to adult hens via subcutaneous injection or oral gavage at neuropathic doses (e.g., 3 mg/kg, p.o.).[18] A control group should receive the vehicle.

-

Clinical Observation: Monitor the hens daily for clinical signs of OPIDN, which typically appear 8-14 days post-dosing.[3] Signs include ataxia, weakness, and paralysis, particularly of the hind limbs.

-

Neurobehavioral Assessment: Score the severity of ataxia and paralysis using a standardized scale.

-

Tissue Collection: At the end of the observation period (e.g., 21 days), euthanize the hens and collect tissues (brain, spinal cord, peripheral nerves) for biochemical and histopathological analysis.

-

Biochemical Analysis: Perform the NTE assay on brain and spinal cord homogenates to confirm the level of NTE inhibition.

-

Histopathology: Process nerve tissues for histological examination to observe axonal degeneration and secondary demyelination.[7]

In Vitro Model: Neuroblastoma Cell Culture

Human neuroblastoma cell lines, such as SH-SY5Y, provide a valuable in vitro system to study the cellular mechanisms of this compound-induced neurotoxicity.[1][21]

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.

-

This compound Exposure: Treat the differentiated cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[1]

-

Endpoint Analysis:

-

NTE Inhibition: Lyse the cells and perform the NTE assay to determine the dose-dependent inhibition of NTE.[21]

-

Neurite Outgrowth: Assess the effect of this compound on neurite length and branching as an indicator of neurotoxicity.[1][22]

-

Cytotoxicity: Measure cell viability using assays such as MTT or LDH release.[1]

-

Calcium Homeostasis: Evaluate changes in intracellular calcium levels, as this compound has been shown to increase intracellular calcium.[1]

-

Calpain Activation: Measure the activity of calpains, calcium-dependent proteases that can be activated by this compound and are implicated in neurodegeneration.[1]

-

Experimental Workflow for In Vitro this compound Neurotoxicity Screening

Caption: A typical workflow for assessing this compound neurotoxicity in vitro.

Histopathological and Electrophysiological Findings

Exposure to neuropathic doses of this compound leads to characteristic pathological and functional changes in the nervous system.

-

Histopathology: The primary lesion in OPIDN is a distal, "dying-back" axonopathy.[7] Histological examination of peripheral nerves and spinal cord tracts reveals axonal swelling and degeneration, followed by secondary demyelination.[7][23] In severe cases, this can lead to fragmentation of nerve fibers.

-

Electrophysiology: Electrophysiological studies in animal models and humans with OPIDN show changes consistent with axonal damage.[24] These include:

Conclusion

This compound serves as an indispensable tool for research into the mechanisms of organophosphate-induced delayed neuropathy. Its selectivity for Neuropathy Target Esterase allows for targeted studies of the initiating events in this complex neurodegenerative disorder. The use of standardized in vivo and in vitro protocols, as detailed in this guide, is essential for generating reproducible and comparable data. A thorough understanding of the quantitative aspects of this compound-induced NTE inhibition and the resulting neurotoxicity is critical for the development of screening strategies for new chemicals and the identification of potential therapeutic interventions for OPIDN. Future research utilizing this compound will continue to unravel the intricate downstream pathways that link the initial biochemical lesion to the profound axonal degeneration characteristic of OPIDN.

References

- 1. In vitro study of the neuropathic potential of the organophosphorus compounds fenamiphos and profenofos: Comparison with this compound and paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peripheral biochemical marker for organophosphate-induced delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of neurotoxic esterase (NTE) in the prevention and potentiation of organophosphorus-induced delayed neurotoxicity (OPIDN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions between neuropathy target esterase and its inhibitors and the development of polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The this compound-inhibited catalytic domain of human neuropathy target esterase ages by reversible proton loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Recovery of neuropathy target esterase activity after inhibition with this compound and O-hexyl O-2,5-dichlorophenyl phosphoramidate in bovine chromaffin cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A mechanism for organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Promotion of organophosphate induced delayed polyneuropathy by certain esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. repositorio.unesp.br [repositorio.unesp.br]

- 17. The correlation between neurotoxic esterase inhibition and this compound-induced neuropathic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo inhibition by this compound of soluble and particulate forms of organophosphorus neuropathy target esterase (NTE) in hen sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Modification of this compound-induced inhibition of neuropathy target esterase in neuroblastoma cells of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Organophosphorus neuropathy target esterase inhibitors selectively block outgrowth of neurite-like and cell processes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Delayed Neuropathy Due to Organophosphate Insecticide Injection in an Attempt to Commit Suicide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In-Vitro Neurotoxicity of Mipafox on Neuronal Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro neurotoxicity of Mipafox, an organophosphorus compound known to induce delayed neuropathy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in this compound-induced neurotoxicity in neuronal cell cultures.

Data Presentation: Summary of Quantitative Neurotoxic Effects of this compound

The following tables summarize the key quantitative data on the cytotoxic and neurite outgrowth inhibitory effects of this compound on various neuronal cell lines.

Table 1: Cytotoxicity of this compound in Neuronal Cell Cultures

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| PC-12 (rat adrenal pheochromocytoma) | Not Specified | EC50 | 1021-1613 µM | Cytotoxic at high concentrations | [1] |

| C6 (rat brain glial tumor) | Not Specified | EC50 | Not Specified | Cytotoxic at high concentrations | [1] |

| SH-SY5Y (human neuroblastoma) | Not Specified | IC50 | Lowest among OPs tested | Potent inhibitor | [2] |

| NT2 (human embryonal carcinoma) | MTT Assay | Cell Viability | > 200 µM (15 days) | Significant reduction |

Table 2: Inhibition of Neurite Outgrowth by this compound

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| PC-12 | Neurite Outgrowth Assay | Inhibition | 100-200 µM | 50% or more inhibition | [1] |

| C6 | Process Outgrowth Assay | Inhibition | Not Specified | Inhibition below cytotoxic levels | [1] |

| SH-SY5Y | Neurite Outgrowth Assay | Inhibition | Concentration inhibiting ≥70% NTE | Reduction in neurite outgrowth | [2] |

Table 3: Inhibition of Neuropathy Target Esterase (NTE) by this compound

| Cell System | Endpoint | This compound Concentration | Result | Reference |

| SH-SY5Y cells | IC50 | Lowest among OPs tested | Potent NTE inhibitor | [2] |

| SH-SY5Y cells | NTE Aging | Not Specified | Highest percentage of aging | [2] |

| Hen sciatic nerve (in vivo) | Inhibition | 1.5 mg/kg (no neuropathy) | 33% (particulate), 55% (soluble) inhibition | [2] |

| Hen sciatic nerve (in vivo) | Inhibition | 3 mg/kg (neuropathy) | >75% inhibition | [2] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to assess the neurotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Neuronal cells (e.g., SH-SY5Y, PC-12)

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Exposure: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.

Neurite Outgrowth Assay

This assay quantifies the extent of neurite formation and elongation in neuronal cells, a critical process in neuronal development and function.

Materials:

-

Neuronal cells capable of differentiation (e.g., PC-12, SH-SY5Y)

-

Differentiation-inducing medium (e.g., containing Nerve Growth Factor for PC-12 cells)

-

This compound stock solution

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) in their growth medium.

-

Differentiation and Exposure: Replace the growth medium with differentiation-inducing medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 48-72 hours).

-

Fixation and Staining:

-

Fix the cells with the fixative solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and nuclear stain.

-

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Data Analysis: Use automated image analysis software to quantify neurite length, number of neurites, and branching points per neuron. Normalize the data to the vehicle control.

Neuropathy Target Esterase (NTE) Activity Assay

This assay measures the enzymatic activity of NTE, the primary target of this compound in inducing delayed neuropathy.

Materials:

-

Neuronal cell lysate or brain homogenate

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Paraoxon (B1678428) (to inhibit other esterases)

-

This compound (as a specific NTE inhibitor for the blank)

-

Phenyl valerate (B167501) (substrate)

-

Colorimetric reagent (e.g., 4-aminoantipyrine (B1666024) and potassium ferricyanide)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a homogenate or lysate of the neuronal cells.

-

Pre-incubation:

-

Sample: Incubate the cell lysate with a concentration of paraoxon sufficient to inhibit non-NTE esterases.

-

Blank: Incubate a separate aliquot of the cell lysate with both paraoxon and a high concentration of this compound to completely inhibit NTE activity.

-

-

Substrate Addition: Add the substrate, phenyl valerate, to both the sample and blank tubes and incubate to allow for enzymatic hydrolysis.

-

Color Development: Stop the reaction and add the colorimetric reagents to detect the phenol (B47542) produced from the hydrolysis of phenyl valerate.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The NTE activity is calculated as the difference in absorbance between the sample (inhibited with paraoxon only) and the blank (inhibited with both paraoxon and this compound).

Calpain Activity Assay

This fluorometric assay measures the activity of calpains, a family of calcium-dependent proteases implicated in the downstream neurotoxic effects of this compound.

Materials:

-

Neuronal cell lysate

-

Calpain extraction buffer

-

Reaction buffer

-

Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)

-

Calpain inhibitor (for negative control)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Lysis: Lyse the this compound-treated and control cells using the calpain extraction buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Setup: In a 96-well plate, add the cell lysate to the wells. Include a positive control (recombinant calpain) and a negative control (lysate with a calpain inhibitor).

-

Reaction Initiation: Add the reaction buffer and the fluorogenic calpain substrate to each well.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

Data Analysis: Quantify calpain activity based on the fluorescence intensity and normalize to the protein concentration.

Intracellular Calcium Measurement

This assay measures changes in the concentration of intracellular free calcium ([Ca²⁺]i), a key second messenger in neuronal signaling and a critical factor in this compound-induced neurotoxicity.

Materials:

-

Neuronal cells

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes or plates suitable for fluorescence imaging.

-

Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fura-2 AM) and Pluronic F-127 in the physiological salt solution.

-

Washing: Wash the cells to remove the extracellular dye.

-

This compound Exposure: Add this compound at the desired concentration to the cells.

-

Fluorescence Measurement:

-

For Fura-2: Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (340/380) is proportional to the [Ca²⁺]i.

-

For Fluo-4: Excite the cells at ~490 nm and measure the emission at ~520 nm. The fluorescence intensity is directly proportional to the [Ca²⁺]i.

-

-

Data Analysis: Record the changes in fluorescence ratio or intensity over time to monitor the dynamics of intracellular calcium.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental procedures described in this guide.

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Caption: General experimental workflow for in-vitro neurotoxicity assessment.

Caption: Mechanism of NTE inhibition and "aging" by this compound.

References

An In-Depth Technical Guide to the Acute Toxicity Symptoms of Mipafox Exposure in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mipafox, a potent organophosphate (OP) compound, is recognized for its significant neurotoxicity, primarily through the inhibition of two key enzymes: acetylcholinesterase (AChE) and neuropathy target esterase (NTE).[1][2] Acute exposure to this compound in animal models elicits a well-defined biphasic toxicological response. The initial phase is characterized by a cholinergic crisis resulting from AChE inhibition, leading to a rapid onset of severe symptoms. This is often followed by a delayed onset of neurotoxicity, known as organophosphate-induced delayed neuropathy (OPIDN), which is attributed to the inhibition and subsequent "aging" of NTE.[3] This technical guide provides a comprehensive overview of the acute toxicity symptoms observed in various animal models following this compound exposure, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Toxicity Data

The acute toxicity of this compound varies across different animal species, as indicated by the median lethal dose (LD50). The following table summarizes the available LD50 data for various routes of administration.

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Guinea Pig | Oral | 80 | [1] |

| Rabbit | Oral | 100 | [1] |

| Mouse | Intraperitoneal | 14 | [1] |

Acute Toxicity Symptoms: A Cholinergic Crisis

Within minutes to hours of acute this compound exposure, animals exhibit a range of symptoms consistent with a cholinergic crisis. This results from the accumulation of acetylcholine (B1216132) at nerve synapses due to the inhibition of AChE.[4] While specific time-course data for this compound is limited in the publicly available literature, the progression of symptoms for organophosphates in general is well-documented. The severity and onset of these signs are dose-dependent.

Commonly Observed Acute Cholinergic Symptoms in Animal Models:

-

Muscarinic Effects:

-

Salivation

-

Lacrimation (tearing)

-

Urination

-

Defecation

-

Gastrointestinal distress (cramping, diarrhea)

-

Emesis (vomiting, where applicable by species)

-

Bronchospasm and increased bronchial secretions (leading to respiratory distress)

-

Miosis (pupil constriction)

-

-

Nicotinic Effects:

-

Muscle fasciculations (involuntary twitching)

-

Tremors

-

Muscle weakness

-

Paralysis

-

-

Central Nervous System (CNS) Effects:

-

Restlessness and hyperactivity

-

Ataxia (incoordination)

-

Seizures

-

Respiratory depression

-

Coma

-

In rats, acute intoxication with organophosphates can lead to involuntary movements, with the time of onset and rate of recovery being dose-related.[5] Studies with other organophosphates in mice have shown that clinical signs can appear approximately 20 minutes after exposure.[6]

Delayed Neurotoxicity (OPIDN)

A hallmark of this compound and certain other organophosphates is the development of organophosphate-induced delayed neuropathy (OPIDN).[3] This condition typically manifests 1-4 weeks after an acute exposure from which the animal has seemingly recovered. The primary cause is the inhibition and subsequent "aging" of neuropathy target esterase (NTE) in the nervous system.[3]

Clinical Signs of OPIDN in Animal Models:

-

Progressive weakness and ataxia, particularly in the hind limbs.

-

Paralysis that can ascend to the forelimbs in severe cases.

-

Muscle wasting.

Experimental Protocols

General Protocol for Acute Toxicity Assessment

This protocol outlines a general procedure for assessing the acute toxicity of this compound in a rodent model, based on established toxicology guidelines.

-

Animal Model: Young adult rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

-

Housing: Animals are housed in standard cages with free access to food and water, under a 12-hour light/dark cycle.

-

Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., peanut oil, corn oil) to the desired concentrations.

-

Administration: The test substance is administered via the desired route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle only.

-

Observation:

-

Animals are observed continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

-

Observations should include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity, and behavior pattern.

-

Attention should be directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

-

Individual weights of animals are recorded shortly before the test substance is administered and then at least weekly.

-

The time of death, if it occurs, is recorded as precisely as possible.

-

-

Necropsy: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

Acetylcholinesterase (AChE) Activity Assay

The Ellman method is a widely used spectrophotometric assay to determine AChE activity.

-

Tissue Preparation:

-

Brain or other tissues are rapidly dissected and placed in ice-cold buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

-

The tissue is homogenized using a suitable homogenizer (e.g., Potter-Elvehjem or a bead-based system).

-

The homogenate is centrifuged at high speed (e.g., 14,000 rpm) for a short duration (e.g., 5 minutes).

-

The resulting supernatant is used for the assay.

-

-

Assay Procedure:

-

The reaction mixture typically contains the tissue supernatant, a chromogen such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a substrate like acetylthiocholine (B1193921) iodide.

-

AChE in the sample hydrolyzes acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.

-

The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.

-

Neuropathy Target Esterase (NTE) Assay

The NTE assay is a differential assay that measures the portion of phenyl valerate (B167501) hydrolysis that is resistant to a non-neuropathic organophosphate (e.g., paraoxon) but sensitive to a neuropathic one (e.g., this compound).

-

Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., Tris-EDTA buffer).

-

Inhibition Step:

-

The homogenate is divided into three aliquots.

-

One aliquot is pre-incubated with a non-neuropathic inhibitor (e.g., paraoxon) to inhibit non-NTE esterases.

-

A second aliquot is pre-incubated with a combination of the non-neuropathic inhibitor and a neuropathic inhibitor (e.g., this compound) to inhibit both non-NTE and NTE esterases.

-

The third aliquot serves as the control and is incubated with buffer only.

-

-

Substrate Hydrolysis: The substrate, phenyl valerate, is added to all three aliquots.

-

Colorimetric Detection:

-

The reaction is stopped, and the amount of phenol (B47542) produced is measured colorimetrically. This is often achieved by reacting the phenol with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a colored product.

-

The absorbance is read at a specific wavelength (e.g., 510 nm).

-

-

Calculation: NTE activity is calculated as the difference between the esterase activity in the presence of the non-neuropathic inhibitor and the activity in the presence of both inhibitors.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound-Induced Acute Cholinergic Toxicity

Caption: this compound inhibits AChE, leading to acetylcholine accumulation and cholinergic symptoms.

Signaling Pathway of this compound-Induced Delayed Neurotoxicity (OPIDN)

References

- 1. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Dose- and time-related effects of acute diisopropylfluorophosphate intoxication on forced swim behavior and sucrose preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. METHAMIDOPHOS, AN ORGANOPHOSPHORUS INSECTICIDE, INDUCES PRO-AGGRESSIVE BEHAVIOUR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

Mipafox and Neuropathy Target Esterase: A Technical Guide to a Critical Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interactions between the organophosphorus compound Mipafox and its primary neurological target, Neuropathy Target Esterase (NTE). Understanding this interaction is fundamental to elucidating the mechanisms of organophosphate-induced delayed neuropathy (OPIDN), a debilitating neurological condition. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the critical signaling pathways involved.

Introduction to Neuropathy Target Esterase (NTE)

Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6), is a crucial enzyme primarily located on the cytoplasmic face of the endoplasmic reticulum in neurons.[1] While its precise physiological role is still under investigation, it is understood to be involved in neurite outgrowth and the metabolism of phospholipids, specifically the deacetylation of phosphatidylcholine to glycerophosphocholine.[1] The significance of NTE is underscored by the severe neurological consequences that arise from its inhibition and subsequent "aging" by certain organophosphorus compounds like this compound, leading to OPIDN.[2][3]

Quantitative Analysis of this compound-NTE Interaction

The interaction between this compound and NTE is characterized by a covalent binding to the active site serine of the enzyme, leading to its inhibition. The potency and nature of this inhibition have been quantified through various kinetic parameters.

Table 1: In Vitro Inhibition of Neuropathy Target Esterase (NTE) by this compound

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 7.3 µM | Hen Brain | [4] |

| 11.6 µM | Rat Brain | [4] | |

| Bimolecular Rate Constant (ki) | 4.8 x 104 M-1 min-1 | Hen Brain Microsomal NTE | [5] |

| 4.0 x 104 M-1 min-1 | Hen Brain Microsomal NTE | [5] | |

| 1880 ± 61 M-1 min-1 | Human Recombinant NTE Esterase Domain (NEST) | [1] | |

| Affinity Constant (Kd) | 6.72 x 10-5 M | Hen Brain Microsomal NTE | [5] |

| Phosphorylation Constant (k2) | 3.23 min-1 | Hen Brain Microsomal NTE | [5] |

| 1.1 min-1 | Hen Brain NTE | [6] | |

| 0.7 min-1 | Hen Brain NTE (at 25°C) | [6] |

Table 2: In Vivo Inhibition of Neuropathy Target Esterase (NTE) by this compound in Rats (1 hour post-exposure)

| This compound Dosage (ip) | Mean NTE Inhibition (Spinal Cord) | Mean NTE Inhibition (Brain) | Severity of Cervical Cord Pathology (14-21 days post-exposure) | Reference |

| ≤ 5 mg/kg | ≤ 61% | ≤ 60% | Low (9% of animals with severe damage) | [7] |

| ≥ 10 mg/kg | ≥ 73% | ≥ 67% | High (85% of animals with severe damage) | [7] |

Table 3: In Vivo Inhibition of Neuropathy Target Esterase (NTE) by this compound in Hens

| This compound Dosage (p.o.) | P-NTE Inhibition | S-NTE Inhibition | Neuropathic Effects | Reference |

| 1.5 mg/kg | 33% | 55% | No observable effects | [8] |

| 3 mg/kg | > 75% | > 75% | Neuropathy induced | [8] |

Experimental Protocols